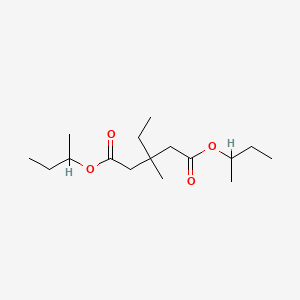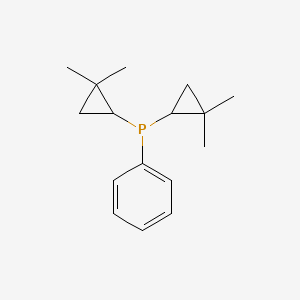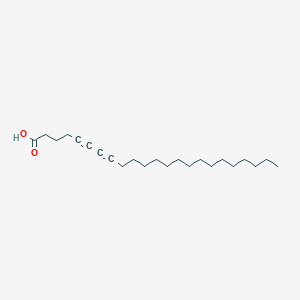
Tricosa-5,7-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosa-5,7-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricosa-5,7-diynoic acid can be synthesized through various methods. One common approach involves the self-assembly of amphiphilic this compound with different metal ions, followed by photopolymerization . Another method includes the γ-ray polymerization of this compound crystals, which has been studied using X-ray diffraction, optical and scanning electron microscopy, and Raman and optical spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tricosa-5,7-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal ions such as zinc, copper, nickel, and calcium . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Tricosa-5,7-diynoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tricosa-5,7-diynoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as a high-affinity inhibitor of acyl-CoA oxidase-1 (ACOX1), a key enzyme involved in fatty acid metabolism . By inhibiting ACOX1, this compound can modulate mitochondrial fatty acid oxidation and reduce the accumulation of reactive oxygen species, thereby exerting its effects on cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Tricosa-5,7-diynoic acid can be compared with other similar compounds, such as tricosa-10,12-diynoic acid . While both compounds share a similar long-chain structure and the presence of triple bonds, this compound is unique due to the specific positions of its triple bonds, which confer distinct chemical properties and reactivity. Other similar compounds include various long-chain fatty acids with different functional groups and chain lengths, each with its own unique set of properties and applications.
Eigenschaften
Molekularformel |
C23H38O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
tricosa-5,7-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-15,20-22H2,1H3,(H,24,25) |
InChI-Schlüssel |
BVFHHPXDFGZZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



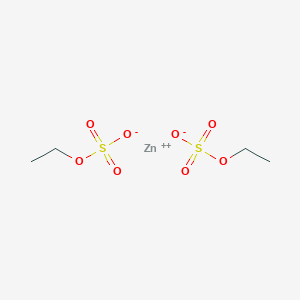
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
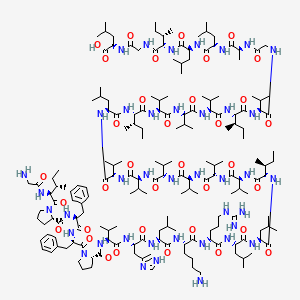
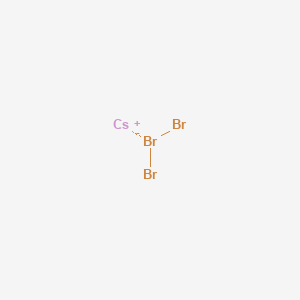
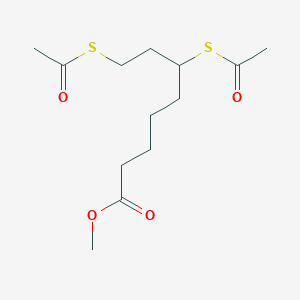
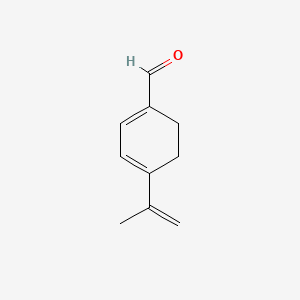
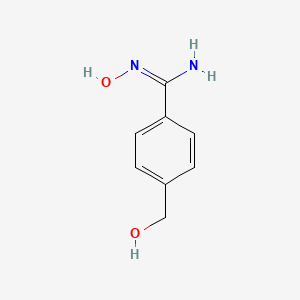
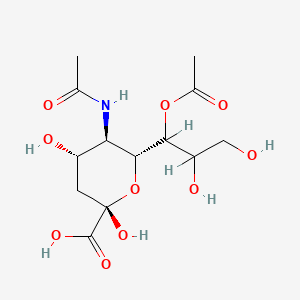
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
